2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid (2,2-DMPB) is a synthetic compound that has been used in research and laboratory experiments for many years. It is a derivative of the natural amino acid alanine, and is known to have a wide range of properties and applications.

Scientific Research Applications

Thermochemical Properties

Research on the thermochemical properties of monocarboxylic acids, including compounds similar to 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid, has been conducted. Studies have measured standard molar enthalpies of vaporization or sublimation, providing insights into the physical properties of these compounds which are crucial for their practical applications in various fields (Verevkin, 2000).

Enzymatic Synthesis

The chemoenzymatic synthesis of related amino acids demonstrates the potential of utilizing enzymes for the selective production of specific enantiomers of compounds like this compound. This method offers an efficient approach to obtain high yields of the desired product (Andruszkiewicz et al., 1990).

Mass Spectrometry Analysis

The use of low-energy, low-temperature mass spectrometry for the analysis of alkanoic acids, including those structurally related to this compound, has been explored. This technique is valuable for understanding the chemical structure and properties of these acids (Maccoll, 1988).

Polymerization Studies

Studies on the polymerization of acids similar to this compound, such as 3-acrylamido-3-methylbutanoic acid, reveal potential applications in creating new polymeric materials. These findings can lead to the development of novel polymers with specific properties for industrial use (Hoke & Robins, 1972).

Amino Acid Analysis in Meteorites

The detection of amino acids in meteorites, including those structurally similar to this compound, provides insights into the organic chemistry of extraterrestrial bodies. This research enhances our understanding of the chemical diversity and potential origins of organic compounds in the universe (Cronin et al., 1985).

Synthetic Applications

The synthesis of related compounds illustrates the potential for producing derivatives of this compound. These synthetic methods can be adapted for the production of various pharmaceuticals and chemicals (Namikoshi et al., 1989).

NMR Studies of Coordination Compounds

NMR studies of coordination compounds with amino acids similar to this compound provide valuable information on the chemical behavior of these acids in complex environments. This research is essential for understanding the interaction of such compounds with metals, which has implications in fields like catalysis and materials science (Warnke & Trojanowska, 1993).

Catalytic Applications

Research into the catalytic homologation of C1 species using compounds structurally related to this compound has revealed potential applications in chemical synthesis and energy conversion. This work contributes to the development of new catalytic processes for the efficient production of valuable chemicals (Simonetti et al., 2012).

properties

IUPAC Name |

2-(2,2-dimethylpropanoylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-6(2)7(8(12)13)11-9(14)10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLOTCJAYCHDBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

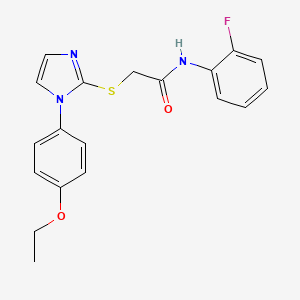

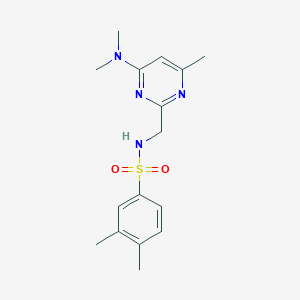

![N-[2-(dimethylamino)-2-methylpropyl]-N-{[4-(3-methylbutoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2416708.png)

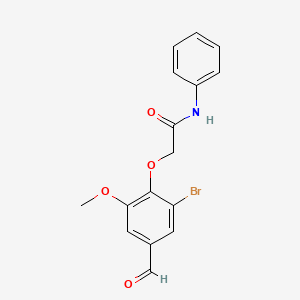

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2416718.png)

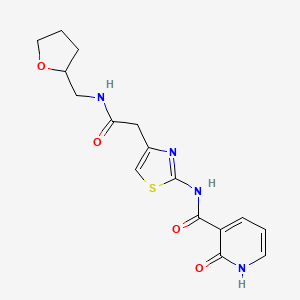

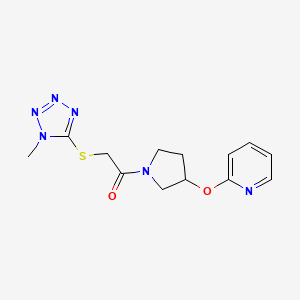

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2416719.png)

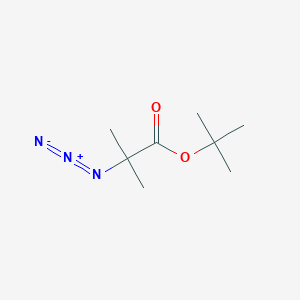

![2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine](/img/structure/B2416723.png)